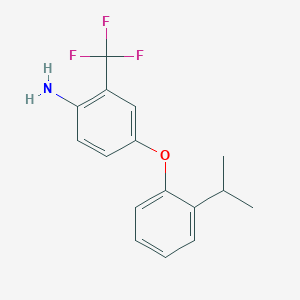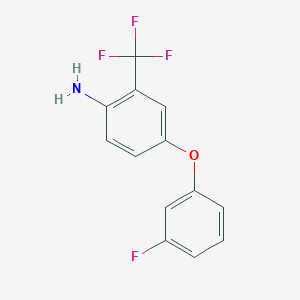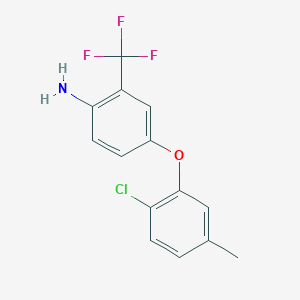
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
描述
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine is an organic compound that belongs to the class of phenylamines. These compounds are characterized by the presence of an amine group attached to a phenyl ring. The compound’s structure includes a chloro and methyl substituent on one phenyl ring and a trifluoromethyl group on another phenyl ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine typically involves multiple steps, including halogenation, methylation, and amination reactions. One common route might involve the following steps:
Halogenation: Introduction of a chlorine atom to the phenyl ring.
Methylation: Addition of a methyl group to the phenyl ring.
Amination: Introduction of an amine group to the phenyl ring.
Trifluoromethylation: Introduction of a trifluoromethyl group to the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in batches.
Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed.
化学反应分析
Types of Reactions
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced, often leading to the removal of halogen atoms.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of phenolic compounds, while reduction might yield dehalogenated products.
科学研究应用
Chemistry
In chemistry, 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound might be used to study the effects of halogenated and trifluoromethylated phenylamines on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties. The presence of halogen and trifluoromethyl groups can influence the compound’s pharmacokinetics and pharmacodynamics.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine exerts its effects depends on its specific interactions with molecular targets. These interactions might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Influencing Cellular Pathways: Affecting signaling pathways within cells.
相似化合物的比较
Similar Compounds
4-(2-Chloro-5-methylphenoxy)-phenylamine: Lacks the trifluoromethyl group.
4-(2-Chloro-phenoxy)-2-(trifluoromethyl)-phenylamine: Lacks the methyl group.
4-(2-Methylphenoxy)-2-(trifluoromethyl)-phenylamine: Lacks the chloro group.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets.
属性
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-9-3-5-12(19)10(7-9)14(16,17)18/h2-7H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYNSCBRWBOWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


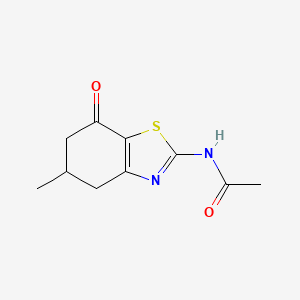
![14-(2-Methylpropyl)-10-(3-phenoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B3170987.png)
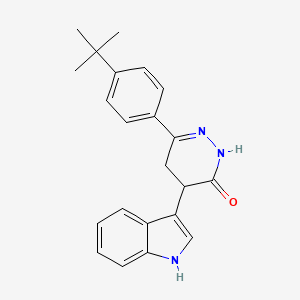
![1-{3-[(4-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B3170990.png)

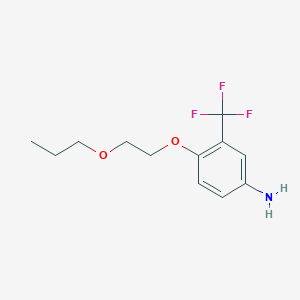
![4-([1,1'-Biphenyl]-2-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171005.png)
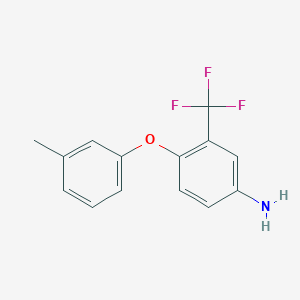
![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)
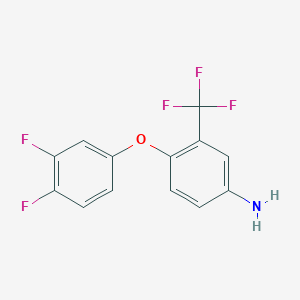
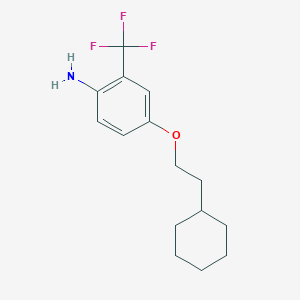
![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)
